molecular formula C14H15BO3 B1289914 2-(Benzyloxy)-3-methylphenylboronic acid CAS No. 177190-68-0

2-(Benzyloxy)-3-methylphenylboronic acid

Cat. No.: B1289914
CAS No.: 177190-68-0
M. Wt: 242.08 g/mol
InChI Key: UULANZGAYLJKDW-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3-methylphenylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group

Safety and Hazards

While specific safety and hazard information for “2-(Benzyloxy)3-methylphenylboronic acid” is not available, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing suitable protective clothing, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-3-methylphenylboronic acid typically involves the reaction of 2-(Benzyloxy)-3-methylphenyl bromide with a boronic acid derivative. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere. The reaction mixture is heated to facilitate the formation of the boronic acid compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)-3-methylphenylboronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

    Reduction: The compound can be reduced to form boronate esters or other reduced forms.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Palladium catalysts and bases like potassium carbonate or sodium hydroxide are used in coupling reactions.

Major Products Formed:

    Oxidation: Phenols or quinones.

    Reduction: Boronate esters or alcohols.

    Substitution: Biaryl compounds or other substituted aromatic compounds.

Scientific Research Applications

2-(Benzyloxy)-3-methylphenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: The compound is used in the production of advanced materials, such as polymers and sensors, due to its unique chemical properties.

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison: 2-(Benzyloxy)-3-methylphenylboronic acid is unique due to the presence of the benzyloxy and methyl groups, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it has enhanced stability and different electronic properties. The presence of the benzyloxy group can also provide additional sites for functionalization, making it a versatile compound in organic synthesis and other applications.

Properties

IUPAC Name

(3-methyl-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-6-5-9-13(15(16)17)14(11)18-10-12-7-3-2-4-8-12/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UULANZGAYLJKDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)C)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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